molecular formula C6H4ClN3S B2740069 4-Amino-7-chloro-2,1,3-benzothiadiazole CAS No. 51323-01-4

4-Amino-7-chloro-2,1,3-benzothiadiazole

Cat. No.: B2740069
CAS No.: 51323-01-4
M. Wt: 185.63
InChI Key: NQOQXUUAJLXBGH-UHFFFAOYSA-N
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Description

4-Amino-7-chloro-2,1,3-benzothiadiazole is a heterocyclic compound with the molecular formula C6H5ClN3S. It is a derivative of benzothiadiazole, characterized by the presence of an amino group at the 4th position and a chlorine atom at the 7th position on the benzothiadiazole ring. This compound is known for its applications in various fields, including chemistry, biology, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-7-chloro-2,1,3-benzothiadiazole typically involves the reaction of 4,7-dichloro-2,1,3-benzothiadiazole with ammonia or an amine under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained between 50-100°C to facilitate the substitution of the chlorine atom with an amino group .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-7-chloro-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzothiadiazole derivatives, which can have different functional groups attached to the amino or chloro positions .

Mechanism of Action

The mechanism of action of 4-Amino-7-chloro-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. The amino and chloro groups on the benzothiadiazole ring allow it to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects . The exact pathways and targets depend on the specific application and the derivative of the compound being used .

Properties

IUPAC Name

4-chloro-2,1,3-benzothiadiazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3S/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOQXUUAJLXBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NSN=C2C(=C1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51323-01-4
Record name 7-chloro-2,1,3-benzothiadiazol-4-amine
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